molecular formula C18H16N2O8 B1621414 Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate CAS No. 124558-62-9

Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate

Cat. No. B1621414
CAS RN: 124558-62-9
M. Wt: 388.3 g/mol
InChI Key: DOMGSIUREPLUJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using NiBr2(PPh3)2, Et4NI, and zinc powder. This method yields 2,2’,6,6’-tetramethyl-4,4’-bipyridine in high yield .


Molecular Structure Analysis

The molecular formula of Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate is C14H16N2. It consists of a bipyridine core with four methyl groups attached at the 2, 2’, 6, and 6’ positions .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including cross-coupling reactions (such as Suzuki, Negishi, and Stille coupling), homocoupling reactions (Ullmann and Wurtz coupling), and electrochemical methods. Its strong coordination with metal centers may impact catalytic activity and yield .

Safety and Hazards

  • Safety Information : MSDS

properties

IUPAC Name

dimethyl 4-[2,6-bis(methoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8/c1-25-15(21)11-5-9(6-12(19-11)16(22)26-2)10-7-13(17(23)27-3)20-14(8-10)18(24)28-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMGSIUREPLUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376226
Record name Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124558-62-9
Record name Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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